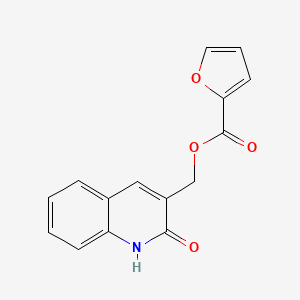

(2-hydroxy-3-quinolinyl)methyl 2-furoate

説明

(2-Hydroxy-3-quinolinyl)methyl 2-furoate is a hybrid organic compound combining a quinoline scaffold with a 2-furoate ester. The quinoline moiety (C9H6N) is substituted with a hydroxyl group at the 2-position and a methyl 2-furoate group at the 3-position.

特性

IUPAC Name |

(2-oxo-1H-quinolin-3-yl)methyl furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c17-14-11(8-10-4-1-2-5-12(10)16-14)9-20-15(18)13-6-3-7-19-13/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEFLXARAIUXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)COC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Quinoline derivatives, which are structurally similar to this compound, have been reported to exhibit a wide range of biological activities. They have been used in the treatment of various health threats, suggesting that they interact with multiple targets in the body.

Mode of Action

Quinoline derivatives are known to interact with cells in a variety of ways. For instance, they can inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness.

Biochemical Pathways

Quinoline derivatives have been associated with the inhibition of type ii nadh dehydrogenase (ndh-2), an essential component of electron transfer in many microbial pathogens. This suggests that (2-hydroxy-3-quinolinyl)methyl 2-furoate may also influence similar pathways.

Pharmacokinetics

The compound’s molecular weight, as indicated for a structurally similar compound, methyl 2-furoate, is 1261100, which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

Quinoline derivatives have been reported to exhibit a variety of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities. This suggests that (2-hydroxy-3-quinolinyl)methyl 2-furoate may have similar effects.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Quinoline-Based Analogs

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid

- Structure: A furo[3,2-h]quinoline core fused with a 4-methoxyphenyl group and an acetic acid side chain.

- Synthesis: Prepared via a multicomponent reaction of 8-hydroxyquinoline, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile, followed by cyclization in acetic acid .

- Key Differences :

8-Hydroxyquinoline Derivatives

- Example: Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).

- Relevance: Known for antimicrobial and metal-chelating properties. The hydroxyl and nitrogen groups enable coordination with metal ions like Fe³⁺ and Cu²⁺ .

- Contrast: The target compound’s 2-furoate ester may enhance lipophilicity, improving membrane permeability compared to simpler 8-hydroxyquinoline derivatives.

Furoate Ester Analogs

Methyl 2-Furoate

- Structure : Simple ester of 2-furoic acid with a methyl group.

- Properties :

- Low molecular weight (126.11 g/mol) and boiling point (~175°C).

- Used as a flavoring agent (fruity, mushroom-like odor) and chemical intermediate .

- Methyl 2-furoate is synthesized via catalytic oxidation of furfural, whereas the target compound likely requires more complex esterification or coupling steps .

Ethyl 2-Furoate and Allyl 2-Furoate

- Key Features: Ethyl 2-furoate has a sweet, urinous odor, while allyl 2-furoate exhibits a decayed odor profile .

- Contrast: The target compound’s odor profile is undocumented but expected to differ significantly due to the quinoline’s aromatic rigidity.

Data Tables

Table 2: Physicochemical and Application Comparison

Research Findings and Implications

- Synthetic Challenges: The target compound’s synthesis likely requires precise control to avoid side reactions, such as unwanted cyclization or ester hydrolysis. Methods used for analogous furoquinoline acids (e.g., telescoped multicomponent reactions) may be adaptable .

- Biological Potential: Quinoline derivatives exhibit metal-chelating and antimicrobial activities. The 2-furoate ester could modulate bioavailability, making the compound a candidate for drug development .

- Odor and Flavor: Unlike simple furoates (e.g., methyl 2-furoate), the quinoline moiety may suppress volatile odor characteristics, redirecting applications toward non-flavor domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。